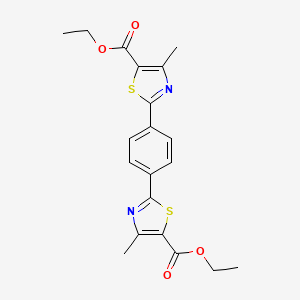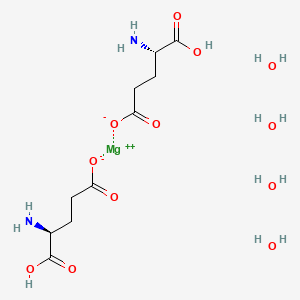![molecular formula C8H9BrClNO2S B8245931 Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- is a chemical compound with the molecular formula C8H9BrClNO2S and a molar mass of 298.58 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with bromomethyl and chlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- involves several steps. One common synthetic route starts with the reaction of 4-chlorobenzyl bromide with methanesulfonamide under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules through hydrogen bonding and electrostatic interactions, affecting their function and stability .
Comparación Con Compuestos Similares
Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- can be compared with other similar compounds, such as:
N-(4-Bromophenyl)methanesulfonamide: This compound has a similar structure but lacks the chlorophenyl group, which may result in different chemical and biological properties.
N-(4-Chlorophenyl)methanesulfonamide:
The uniqueness of Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]- lies in its combination of bromomethyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[4-(bromomethyl)-2-chlorophenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-14(12,13)11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJBFADLQAFYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)

![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)





